molecular formula C7H4ClIN2 B11846419 2-Amino-3-chloro-4-iodobenzonitrile

2-Amino-3-chloro-4-iodobenzonitrile

Katalognummer: B11846419
Molekulargewicht: 278.48 g/mol
InChI-Schlüssel: CGJXVZDEPWVIBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2 It is a derivative of benzonitrile, featuring amino, chloro, and iodo substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-4-iodobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of 2-Aminobenzonitrile, followed by selective iodination and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-chloro-4-iodobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like triethylamine in organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-chloro-4-iodobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-3-chloro-4-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for drug development and other applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-chlorobenzonitrile
  • 2-Amino-4-iodobenzonitrile
  • 3-Chloro-4-iodobenzonitrile

Uniqueness

2-Amino-3-chloro-4-iodobenzonitrile is unique due to the presence of both chloro and iodo substituents on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various fields of research and industry.

Eigenschaften

Molekularformel

C7H4ClIN2

Molekulargewicht

278.48 g/mol

IUPAC-Name

2-amino-3-chloro-4-iodobenzonitrile

InChI

InChI=1S/C7H4ClIN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2

InChI-Schlüssel

CGJXVZDEPWVIBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C#N)N)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.